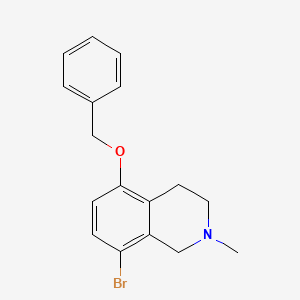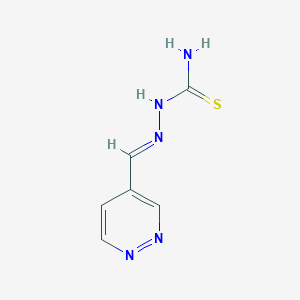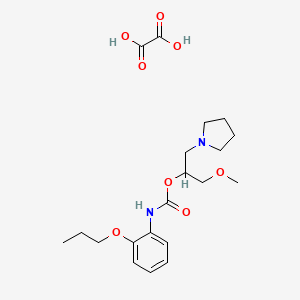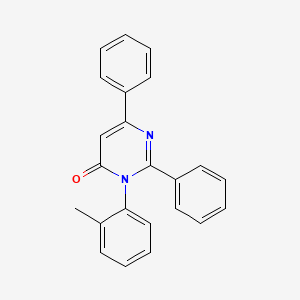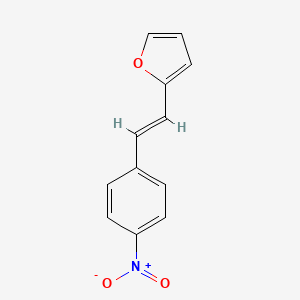![molecular formula C15H24N6O3 B12915635 5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine CAS No. 71802-67-0](/img/structure/B12915635.png)
5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine is a chemical compound that belongs to the class of adenosine derivatives It is characterized by the presence of a deoxyadenosine moiety linked to a methyl(2-methylpropyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Deoxygenation: The 5’-hydroxyl group of adenosine is deoxygenated to form 5’-deoxyadenosine.
Amination: The 5’-deoxyadenosine is then subjected to amination using methyl(2-methylpropyl)amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Purification: Employing chromatographic techniques for purification of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine, each with distinct functional groups introduced through the reactions.
Scientific Research Applications
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets adenosine receptors and enzymes involved in nucleotide metabolism.
Pathways: It modulates signaling pathways related to cellular proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-methylthioadenosine: Another adenosine derivative with a methylthio group.
5’-Deoxyadenosine: Lacks the methyl(2-methylpropyl)amino group but shares the deoxyadenosine core.
Adenosine: The parent compound with a hydroxyl group at the 5’ position.
Uniqueness
5’-Deoxy-5’-[methyl(2-methylpropyl)amino]adenosine is unique due to the presence of the methyl(2-methylpropyl)amino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
71802-67-0 |
|---|---|
Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(2-methylpropyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H24N6O3/c1-8(2)4-20(3)5-9-11(22)12(23)15(24-9)21-7-19-10-13(16)17-6-18-14(10)21/h6-9,11-12,15,22-23H,4-5H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
SRHCIMIFGKLYLE-SDBHATRESA-N |
Isomeric SMILES |
CC(C)CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-propoxyphenyl)methylene]-](/img/structure/B12915562.png)
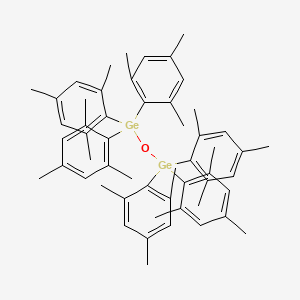
![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
